molecular formula C28H24O7 B009291 Fluorescein dibutyrate CAS No. 7298-65-9

Fluorescein dibutyrate

Cat. No. B009291
CAS RN: 7298-65-9
M. Wt: 472.5 g/mol
InChI Key: CGMHIZMGYHYHML-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluorescein dibutyrate is synthesized through the reaction of fluorescein with 1-bromobutane in the presence of potassium carbonate. This process involves the preparation of dibutyl ester-ether fluorescein, characterized by its distinct crystal and molecular structure determined by single crystal X-ray diffraction techniques (Kezhen Zhang, Ning-sheng Zhang, & C. Qu, 2011).

Molecular Structure Analysis

The crystal structure of fluorescein dibutyrate is monoclinic, belonging to the space group P2(1)/n. Its lattice parameters are a = 8.0460(19) Å, b = 13.198(3) Å, c = 22.208(5) Å, with a density calculated at 1.228 mg/m³. The structure reveals intermolecular O-H hydrogen bonds forming a three-dimensional network, which is crucial for understanding its chemical reactivity and interactions (Kezhen Zhang, Ning-sheng Zhang, & C. Qu, 2011).

Chemical Reactions and Properties

Fluorescein dibutyrate exhibits a range of chemical reactions and properties, significantly influenced by its molecular structure. For example, the introduction of silicon in place of an oxygen atom in fluorescein analogues can lead to significant changes in their chemical equilibrium, absorption, and fluorescence spectra, demonstrating the compound's versatile nature in chemical reactions and its potential for developing novel fluorescent probes (K. Hirabayashi et al., 2015).

Physical Properties Analysis

The physical properties of fluorescein dibutyrate, including its fluorescence spectra, are pivotal in its application in biological and chemical studies. Its high fluorescence quantum yield and photostability make it an excellent candidate for various analytical and diagnostic applications. The compound's UV-vis absorption and fluorescence spectra have been extensively studied, highlighting its potential as a fluorescent tracer (Kezhen Zhang, Ning-sheng Zhang, & C. Qu, 2011).

Chemical Properties Analysis

The chemical properties of fluorescein dibutyrate, such as its reactivity towards other compounds and its stability under different conditions, have been a subject of research. Its ability to form complexes with metals and undergo various photophysical processes is of particular interest. These properties are essential for its applications in developing fluorescent probes and sensors for biological and environmental monitoring (N. Negm et al., 2016).

Scientific Research Applications

  • Biological Systems Probe : Fluorescein's spectral properties are useful for probing hydrogen bonding environments in biological systems. Changes in its absorption and fluorescence properties are influenced by solvent effects (Klonis, Clayton, Voss, & Sawyer, 1998).

  • Fish Health Assessment : It serves as a rapid, non-toxic, and non-lethal method for detecting skin ulcers in fish, assisting in health and disease assessment of fish populations (Noga & Udomkusonsri, 2002).

  • Enhancing Immunoassays and Imaging : Heavy labeling of proteins and metallic silver particles can mitigate fluorescein self-quenching, creating ultrabright reagents for immunoassays and imaging applications (Lakowicz, Malicka, d'Auria, & Gryczynski, 2003).

  • Diagnostic Tool in Ophthalmology : Fluorescein angiography is a standard technique in clinical research for diagnosing and managing retinal and choroidal diseases (Patz, Finkelstein, Fine, & Murphy, 1986).

  • Impact on Cancer Treatment : Fluorescein photochemistry can negatively affect cell viability, energy metabolism, and the cell cycle, which is relevant for cancer treatment strategies (Šranková et al., 2022).

  • Retina Blood Flow Visualization : Intravenous fluorescein effectively visualizes circulating blood in the human retina, revealing blood flow patterns (Novotny & Alvis, 1961).

  • Geothermal Reservoir Tracing : Fluorescein is a reliable geothermal tracer for temperatures below 210°C, used for determining injection-production flow paths in geothermal reservoirs (Adams & Davis, 1991).

  • Ophthalmology Staining Properties : Unique in not staining cells or mucus, differentiating it from other dyes like Rose Bengal and alcian blue in ophthalmological applications (Norn, 1964).

  • Electrochemical Activity : As an electrochemically active compound, fluorescein is suitable for low pH solutions in electrochemical methods and alkaline solutions in spectrofluorimetric methods (Paziewska-Nowak et al., 2018).

  • Development of Novel Fluorescent Dyes : Modern chemistry and biology leverage fluorescein's properties to create sophisticated fluorescent dyes for biochemical and biological experiments (Lavis, 2017).

Safety And Hazards

Fluorescein dibutyrate should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fluorescein’s spectral properties are useful for probing hydrogen bonding environments in biological systems . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

properties

IUPAC Name

(6'-butanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMHIZMGYHYHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064618
Record name Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein dibutyrate

CAS RN

7298-65-9
Record name Butanoic acid, 1,1′-(3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) ester
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Record name Fluorescein, dibutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein dibutyrate
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Record name Butanoic acid, 1,1'-(3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl) ester
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Record name Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester
Source EPA DSSTox
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Record name BUTANOIC ACID, 3-OXOSPIRO(ISOBENZOFURAN-1(3H),9'-(9H)XANTHENE)-3',6'-DIYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONT4U528WD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
FY Ge, LG Chen, XL Zhou, HY Pan, FY Yan, GY Bai… - Dyes and …, 2007 - Elsevier
… As we all know, fluorescein dibutyrate has been successfully applied to test the activity of … Thus the order of the rate is shown as fluorescein dibutyrate 3 < fluorescein dihexanoate 4 < …
Number of citations: 29 www.sciencedirect.com
RJ Henry, BT McLean - Journal of Cereal Science, 1986 - Elsevier
… -sensitive fluorochrome, fluorescein dibutyrate, with more general application in cereals has been applied to barley, wheat, rye and sorghum". The fluorescein dibutyrate stain indicates …
Number of citations: 4 www.sciencedirect.com
SA Jensen, F Heltved - Carlsberg Research Communications, 1982 - Springer
… enzymes reacting with fluorescein dibutyrate was produced as … It is concluded that the fluorescein dibutyrate method has a … Practical applications of the fluorescein dibutyrate method …
Number of citations: 39 link.springer.com
F DIACETATE, F DIBUTYRATE, F DICAPROATE… - Proceedings of the … - europepmc.org
Somewhat of an exaggeration... yes... but it makes our point: Falcon Plastics ‘new sterile disposable filter units can handle almost any small volume filtration task. Falcon’s filter units are …
Number of citations: 0 europepmc.org
F DIBUTYRATE - europepmc.org
NBCo. presents a highly sensitive substrate group of Fluorescein Esters including Fluorescein Diacetate, a unique substrate for the study of living mammalian cells, which was recently …
Number of citations: 0 europepmc.org
F DIACETATE, F DIBUTYRATE, F DI CAPROATE… - europepmc.org
CAUTION: Those of our products which are or may be drugs or food additives, as defined in the Federal Food, Drugs, and Cosmetic Act, will be shipped, and may be used or sold, for …
Number of citations: 0 europepmc.org
CA Henson, SH Duke, P Schwarz… - Journal of the American …, 2007 - Taylor & Francis
… as assessed by the pearling method and fluorescein dibutyrate staining. However, unlike the pearling method and fluorescein dibutyrate staining, OC values have the advantage of not …
Number of citations: 13 www.tandfonline.com
T Krajnik, C Martin, M Rehmanji, B Sebree, W Swenson… - Taylor & Francis
… The method for detecting barley pregermination using fluorescein dibutyrate should be considered again. Reference photos of pregerminated barley kernels should be provided …
Number of citations: 0 www.tandfonline.com
H Eshghi, N Mirzaie, A Asoodeh - Dyes and Pigments, 2011 - Elsevier
… As we all know, fluorescein dibutyrate has been successfully applied to test the activity of lipase and elongation of ester chain increased this ability to the assay of lipase. However, the …
Number of citations: 31 www.sciencedirect.com
SA Jensen, F Heltved - Carlsberg Research Communications, 1983 - Springer
… , fluorescein dibutyrate. Parallel morphological studies of seed halves from the same pregerminated grain by the fluorescein dibutyrate … The fluorescein dibutyrate test is faster, more …
Number of citations: 19 link.springer.com

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